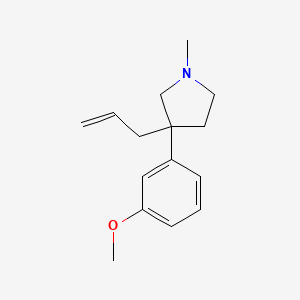
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with an allyl group, a methoxyphenyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with allylamine and methylamine in the presence of a suitable catalyst. The reaction typically proceeds via a multi-step process involving the formation of intermediate compounds, which are then cyclized to form the desired pyrrolidine derivative.
Example Reaction:
Step 1: Condensation of 3-methoxybenzaldehyde with allylamine to form an imine intermediate.
Step 2: Addition of methylamine to the imine intermediate to form a secondary amine.
Step 3: Cyclization of the secondary amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or platinum complexes may be employed to facilitate the reactions under milder conditions and to improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol under specific conditions.
Substitution: The methyl group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)-1-methylpyrrolidine-2,3-epoxide.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-methylpyrrolidine.
Substitution: Formation of 3-allyl-3-(3-methoxyphenyl)-1-alkylpyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets in proteins, while the allyl group could participate in covalent bonding with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Allyl-3-phenyl-1-methylpyrrolidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
3-Allyl-3-(4-methoxyphenyl)-1-methylpyrrolidine: The methoxy group is positioned differently, potentially altering its chemical reactivity and biological activity.
3-Allyl-3-(3-hydroxyphenyl)-1-methylpyrrolidine: The methoxy group is replaced with a hydroxyl group, which can significantly change its solubility and interaction with biological targets.
Uniqueness
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a pharmacologically active compound compared to its analogs.
Eigenschaften
CAS-Nummer |
38906-60-4 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1-methyl-3-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-4-8-15(9-10-16(2)12-15)13-6-5-7-14(11-13)17-3/h4-7,11H,1,8-10,12H2,2-3H3 |
InChI-Schlüssel |
JJJFFGHZXTXBBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)(CC=C)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


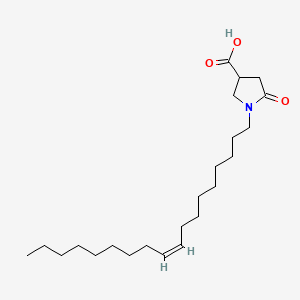
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)



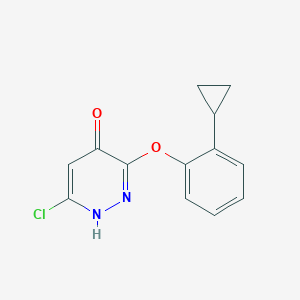
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
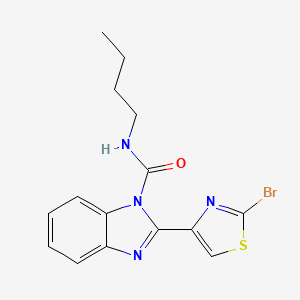

![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
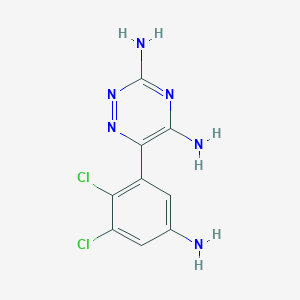
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
